molecular formula C13H23ClN2O4 B2976958 tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate CAS No. 2411264-69-0

tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate

Cat. No.: B2976958
CAS No.: 2411264-69-0
M. Wt: 306.79
InChI Key: KOFAVUFBIJLZBR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is a synthetic organic compound used primarily in scientific research. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a chloroacetamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-pyrrolidine-1-carboxylate with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with 2-chloroacetamide under basic conditions to introduce the chloroacetamido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with nucleophiles, making it valuable in biochemical research .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O4/c1-13(2,3)20-12(18)16-6-4-10(9-16)19-7-5-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFAVUFBIJLZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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